Chlordimeform

Description

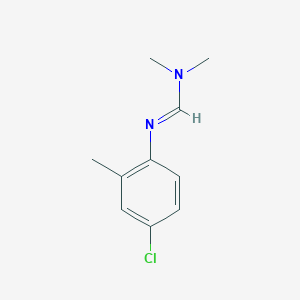

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUSTWKEFDQFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037508 | |

| Record name | Chlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Chlordimeform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

163-165 °C at 14 mm Hg, at 1.8kPa: 164 °C | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

YELLOW LIQ OR PARTIALLY CRYSTALLINE; WATER SOLUBILITY 250 PPM @ 25 °C; DISSOLVES IN AQ ACIDS UNDER SALIFICATION /TECHNICAL CHLORDIMEFORM/, COLORLESS CRYSTALS WITH FAINT AMINE-LIKE ODOR; MP 225-227 °C WITH DECOMP; SOL IN WATER GREATER THAN 50%, CHLOROFORM (1-2%), BENZENE (0.1%) /CHLORDIMEFORM HYDROCHLORIDE/, Solubility in methanol >300 g/l /Chlordimeform hydrochloride/, SOL IN ORGANIC SOLVENTS, GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL; 250 MG/L WATER (ALL AT 20 °C), Solubility in water, g/100ml at 20 °C: 0.025 (very poor) | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.105 @ 25 °C/4 °C, Relative density (water = 1): 1.1 | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00035 [mmHg], Vapor pressure: 0.029 mPa at 20 °C /Chlordimeform hydrochloride/, 3.5X10-4 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 0.05 (negligible) | |

| Record name | Chlordimeform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Major impurities have been reported to be 2-methyl-4-chlorformamidine, para-chloro-ortho-toluidine hydrochloride and sodium chloride. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

6164-98-3 | |

| Record name | Chlordimeform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlordimeform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXA8FP6Y9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

35 °C, 32 °C | |

| Record name | CHLORDIMEFORM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORDIMEFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chlordimeform's Mechanism of Action on Octopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform (CDM) is a formamidine (B1211174) pesticide that has been widely used for its acaricidal and insecticidal properties. Its primary mechanism of action in invertebrates is the interaction with octopamine (B1677172) receptors, which are G-protein coupled receptors (GPCRs) analogous to the adrenergic receptors in vertebrates. This compound generally acts as an agonist or partial agonist at these receptors, leading to a cascade of downstream signaling events that disrupt the normal physiological functions of the target pests.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on octopamine receptors, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. A significant aspect of this compound's activity is its in vivo conversion to the more potent N-demethylated metabolite, desmethylthis compound (DCDM), suggesting that this compound may act as a pro-pesticide.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its major metabolite, desmethylthis compound (DCDM), with octopamine and adrenergic receptors. It is noteworthy that in several studies, this compound itself is a weak agonist or binder, while DCDM shows significantly higher potency.

Table 1: Potency of this compound and its Metabolite on Octopamine Receptors

| Compound | Species | Preparation | Assay | Parameter | Value | Reference |

| This compound | Manduca sexta (moth) | Mesothoracic ganglion | In vivo motor pattern elicitation | Effective Dose | 3 x 10⁻⁹ mol | [3] |

| Desmethylthis compound (DCDM) | Periplaneta americana (cockroach) | Brain membrane | cAMP Production | Kₐ | 0.32 µM | [4] |

| This compound | Periplaneta americana (cockroach) | Brain membrane | cAMP Production | Effect | No effect | [4] |

| This compound | Periplaneta americana (cockroach) | Brain membrane | [³H]mianserin binding | Competition | Poor competitor | [4] |

Table 2: Comparative Binding Affinity of this compound and its Metabolite on Mammalian Adrenergic Receptors

| Compound | Species | Preparation | Receptor Subtype | Parameter | Value | Reference |

| This compound | Mouse | Brain membrane | α₁-adrenergic | IC₅₀ | 87 µM | [5][6] |

| This compound | Mouse | Brain membrane | α₂-adrenergic | IC₅₀ | 18.2 µM | [5][6] |

| Desmethylthis compound (DCDM) | Mouse | Brain membrane | α₁-adrenergic | IC₅₀ | 1 µM | [5][6] |

| Desmethylthis compound (DCDM) | Mouse | Brain membrane | α₂-adrenergic | IC₅₀ | 44 nM | [5][6] |

Signaling Pathways

This compound, by acting on octopamine receptors, can trigger multiple signaling cascades. The most commonly reported pathway involves the activation of Gs-proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] However, depending on the octopamine receptor subtype, coupling to Gq-proteins can also occur, resulting in the activation of phospholipase C and an increase in intracellular calcium ([Ca²⁺]i).[8]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the interaction of this compound with octopamine receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound and its analogs to octopamine receptors.

Objective: To quantify the binding affinity (Kᵢ) of this compound for octopamine receptors.

Materials:

-

Insect tissue preparation enriched with octopamine receptors (e.g., brain membrane homogenate).

-

Radiolabeled ligand that binds to octopamine receptors (e.g., [³H]octopamine or a specific antagonist like [³H]mianserin).

-

Unlabeled this compound and other competing ligands.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the insect tissue (e.g., cockroach brains) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in the assay buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP upon binding to octopamine receptors.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating cAMP production.

Materials:

-

Intact cells or cell membrane preparations expressing octopamine receptors.

-

This compound and other test compounds.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or bioluminescent-based).

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes expressing the octopamine receptor of interest.

-

Pre-incubation: Pre-incubate the preparation with a phosphodiesterase inhibitor to allow for the accumulation of any produced cAMP.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for a defined period to stimulate cAMP production. Include a positive control (e.g., octopamine or forskolin) and a vehicle control.

-

Lysis and Detection: Lyse the cells (if using intact cells) and measure the cAMP concentration using a commercially available kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ and the maximum effect (Eₘₐₓ).

Conclusion

This compound exerts its pesticidal effects primarily by acting as an agonist at octopamine receptors in invertebrates. The binding of this compound, and more potently its metabolite DCDM, to these receptors initiates intracellular signaling cascades, most notably the stimulation of adenylyl cyclase and the production of cAMP. This disruption of octopaminergic neurotransmission leads to a range of physiological and behavioral effects, ultimately resulting in pest mortality or incapacitation. Further research is warranted to fully elucidate the subtype selectivity of this compound and its metabolites and to precisely quantify their binding affinities and potencies across a wider range of insect species and octopamine receptor subtypes. This knowledge will be invaluable for the development of more selective and effective next-generation pesticides.

References

- 1. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Octopamine and this compound enhance sensory responsiveness and production of the flight motor pattern in developing and adult moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Interaction of the pesticide this compound with adrenergic receptors in mouse brain: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and physiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Octopamine receptor subtypes and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and chemical properties of Chlordimeform

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chlordimeform

Introduction

This compound, chemically known as N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, is a broad-spectrum acaricide and insecticide.[1][2] It was introduced circa 1966 and has been effective against the motile forms of mites and ticks, as well as the eggs and early instars of some Lepidoptera insects.[1][3] However, due to significant health and environmental concerns, its use has been discontinued (B1498344) in most countries.[1] The primary concern stems from its major metabolite, 4-chloro-o-toluidine, which the International Agency for Research on Cancer (IARC) identified as a carcinogen.[1][4] This guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, metabolism, and analytical protocols for this compound, intended for researchers and professionals in drug development and chemical sciences.

Synthesis of this compound

The industrial synthesis of this compound is a condensation reaction. The process begins with the preparation of 4-chloro-2-methylaniline, which is then reacted with dimethylformamide dimethyl acetal (B89532) under controlled conditions to yield the final product, (EZ)-N′-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine.[3]

Chemical and Physical Properties

This compound is a colorless crystalline solid that forms salts with acids.[1][5] The hydrochloride salt is readily soluble in water.[5] It exhibits tautomeric isomerism due to the amidine functional group, which involves a reversible shift of a hydrogen atom and a double bond.[3] This dynamic equilibrium is crucial for its biological activity.[3]

| Property | Value | Reference(s) |

| Physical State | Colorless crystalline solid | [5] |

| IUPAC Name | N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [1] |

| Molar Mass | 196.68 g·mol⁻¹ | [1] |

| Melting Point | 32 °C | [1][5] |

| Boiling Point | 163–165 °C at 14 mmHg | [1][5] |

| Density (d³⁰) | 1.10 g/cm³ | [5] |

| Vapor Pressure | 48 mPa at 20°C | [5] |

| Water Solubility | 250 mg/L at 20°C | [1][5] |

| Organic Solvent Solubility | >200 g/L in acetone, benzene, chloroform, ethyl acetate, hexane, methanol (B129727) at 20°C | [5] |

| Log Kₒw | 2.89 | [5] |

| Half-life in water (30°C) | 42 hours at pH 7, 5 hours at pH 9 | [5] |

Mechanism of Action

The mode of action of this compound is complex, interfering with amine-mediated control of nervous and endocrine systems.[6] In invertebrates, its pesticidal action is linked to the activation of octopamine (B1677172) receptors.[7] In mammals, it exhibits different effects, including the inhibition of monoamine oxidase (MAO) and interaction with adrenergic receptors.[6][7] Its N-demethylated metabolite, demethylthis compound (B1670240) (DCDM), is a significantly more potent inhibitor of adrenergic receptors than the parent compound.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ref: ENT 27335) [sitem.herts.ac.uk]

- 4. This compound (IARC Summary & Evaluation, Volume 30, 1983) [inchem.org]

- 5. This compound (EHC 199, 1998) [inchem.org]

- 6. Biochemical and physiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

Chlordimeform: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform, with the IUPAC name N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide , is a formamidine (B1211174) pesticide that was historically used as an acaricide and insecticide.[1] Its primary mode of action involves the disruption of neurotransmitter systems in target organisms. This technical guide provides an in-depth overview of this compound, including its chemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a substituted phenyl ring linked to a dimethylformamidine group.

IUPAC Name: N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide[1]

Chemical Formula: C₁₀H₁₃ClN₂

CAS Registry Number: 6164-98-3

Molecular Weight: 196.68 g/mol

Chemical Structure:

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 32 °C | [1] |

| Boiling Point | 163-165 °C | [1] |

| Water Solubility | 250 mg/L | [1] |

| Log P | 2.9 | [2] |

Toxicological Data (Rat, Oral)

| Compound | LD₅₀ (mg/kg) | Reference |

| This compound | 160-340 | [3] |

| This compound Hydrochloride | 220-355 | [4] |

| N-formyl-4-chloro-o-toluidine | 2900 | |

| 4-chloro-o-toluidine | ~1000 | |

| 4-chloro-o-toluidine hydrochloride | 860 |

In Vitro Activity

| Target | Ligand | IC₅₀ | Reference |

| α₁-Adrenoceptor | This compound | 87 µM | [4] |

| α₂-Adrenoceptor | This compound | 18.2 µM | [4] |

| α₁-Adrenoceptor | Desmethylthis compound | 1 µM | [4] |

| α₂-Adrenoceptor | Desmethylthis compound | 44 nM | [4] |

Mechanism of Action

This compound and its primary metabolite, desmethylthis compound, exert their effects through a multi-faceted mechanism of action, primarily by interacting with key neurotransmitter systems.

-

Monoamine Oxidase (MAO) Inhibition: this compound is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in altered neuronal signaling.

-

Octopamine (B1677172) Receptor Agonism: In invertebrates, this compound and its metabolites act as agonists at octopamine receptors.[6][7] Octopamine is a key neurotransmitter in insects and other arthropods, involved in regulating various physiological processes, including behavior, heart rate, and metabolism. Activation of octopamine receptors by this compound disrupts these processes, leading to its insecticidal and acaricidal effects.

-

Adrenergic Receptor Interaction: In mammals, this compound and particularly its metabolite desmethylthis compound, interact with adrenergic receptors.[4] Desmethylthis compound is a potent inhibitor of α₂-adrenergic receptors and also shows activity at α₁-adrenergic receptors.[4] This interaction can affect blood pressure, heart rate, and other physiological functions regulated by the adrenergic system.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound and its metabolite.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves a two-step process:

-

Formation of the Chloro-o-toluidine Intermediate: The synthesis begins with the appropriate starting materials to generate 4-chloro-2-methylaniline (B164923).

-

Condensation Reaction: The 4-chloro-2-methylaniline is then reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This condensation reaction forms the final this compound product, N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide.

Note: This is a generalized overview of the industrial synthesis. Specific reaction conditions, catalysts, and purification methods may vary and are often proprietary.

Analysis of this compound in Biological and Environmental Samples

The analysis of this compound and its metabolites in various matrices is crucial for toxicological and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

1. Sample Preparation (General Overview)

-

Extraction: The initial step involves extracting this compound and its metabolites from the sample matrix (e.g., tissue, soil, water). This is often achieved using a suitable organic solvent. For complex matrices like fatty tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed for extraction and cleanup.

-

Cleanup: The crude extract is then purified to remove interfering substances. This can be accomplished using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

Concentration and Solvent Exchange: The purified extract is concentrated to a smaller volume, and the solvent may be exchanged to one that is compatible with the analytical instrument.

2. GC-MS Analysis Protocol

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.

-

Injection: A splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of this compound from other components in the sample.

-

Mass Spectrometer Parameters: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

-

Quantification: Quantification is typically performed using an internal or external standard calibration curve.

3. HPLC-MS/MS Analysis Protocol

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

-

Quantification: Quantification is achieved using a matrix-matched calibration curve to compensate for matrix effects.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on MAO activity.

-

Enzyme Source: Commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissues (e.g., rat liver) can be used.

-

Substrate: A suitable substrate for MAO is chosen. For example, kynuramine (B1673886) can be used as a substrate for both MAO-A and MAO-B, and its metabolism can be monitored spectrophotometrically or by LC-MS.

-

Assay Procedure:

-

The MAO enzyme is pre-incubated with various concentrations of this compound (and/or its metabolites) in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37 °C).

-

The reaction is terminated, typically by the addition of a strong acid or an organic solvent.

-

The amount of product formed is quantified using a suitable analytical method (e.g., spectrophotometry, fluorometry, or LC-MS).

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Inhibition of monoamine oxidase activity after combined action of this compound with the antidepressant nialamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the pesticide this compound with adrenergic receptors in mouse brain: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase by the pesticide this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Early Research on Chlordimeform: A Technical Guide

An In-depth Examination of the Initial Development, Mode of Action, and Toxicological Profile of a Formamidine (B1211174) Pesticide

Introduction

Chlordimeform, chemically N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine, emerged in the 1960s as a novel acaricide and insecticide, demonstrating efficacy against pests resistant to organophosphates and carbamates.[1][2][3] Its unique mode of action, which deviates from the acetylcholinesterase inhibition typical of other pesticides of its time, sparked considerable research into its biochemical and physiological effects on both target and non-target organisms. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its core pesticidal activity, metabolic fate, and toxicological properties. The information is intended for researchers, scientists, and professionals in drug development and pesticide science.

Physicochemical Properties

This compound is a colorless crystalline solid with an amine-like odor. It is moderately soluble in water but readily dissolves in organic solvents.[4][5] The technical product is often a yellow liquid or partially crystalline substance.[4]

| Property | Value |

| Chemical Formula | C₁₀H₁₃ClN₂ |

| Molar Mass | 196.68 g/mol |

| Melting Point | 35 °C |

| Boiling Point | 163-165 °C at 14 mmHg |

| Water Solubility | 250 mg/L at 25 °C |

| Vapor Pressure | 3.6 x 10⁻⁴ mmHg at 20 °C |

Synthesis

The industrial synthesis of this compound typically involves the reaction of 4-chloro-o-toluidine with dimethylformamide dimethyl acetal.[5] An alternative laboratory-scale synthesis involves the chlorination of N-acetyl-o-toluidine, followed by deprotection to yield 4-chloro-o-toluidine, which then serves as the precursor for this compound.[6]

Mode of Action

Early research revealed that this compound possesses a complex and multi-faceted mode of action, primarily centered around its interaction with biogenic amine pathways. Unlike many contemporary pesticides, it does not primarily target acetylcholinesterase. The two main proposed mechanisms of action are its effects on octopamine (B1677172) receptors in invertebrates and its inhibition of monoamine oxidase (MAO).

Interaction with Octopamine Receptors

A significant breakthrough in understanding this compound's insecticidal activity was the discovery of its interaction with octopamine receptors.[1][2][3] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in many invertebrates, analogous to norepinephrine (B1679862) in vertebrates. This compound and its demethylated metabolite were found to mimic the action of octopamine at the locust neuromuscular junction.[1][2] This agonistic activity at octopamine receptors leads to a range of sublethal behavioral effects in target pests, including changes in feeding and mating behaviors, which contribute to its pest control efficacy.[1][3] In the American cockroach, this compound was shown to block the stimulation of adenylate cyclase by octopamine in the central nervous system.[7]

Inhibition of Monoamine Oxidase (MAO)

This compound was also identified as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of biogenic amines such as serotonin, norepinephrine, and dopamine.[7][8][9] Inhibition of MAO leads to an accumulation of these neurotransmitters in the nervous system.[7] In rats, this compound administration resulted in a build-up of 5-hydroxytryptamine (serotonin) and, to a lesser extent, norepinephrine in the brain.[7] This disruption of amine metabolism was thought to contribute to its toxic effects in both mammals and insects.

Metabolism

This compound is readily absorbed through the skin and gastrointestinal tract.[4] Early studies in rats showed that it is rapidly metabolized and excreted, primarily in the urine, with about 50% of an administered dose being eliminated within 24 hours.[4] The major metabolic pathway involves N-demethylation to form N'-(4-chloro-o-tolyl)-N-methylformamidine (demethylthis compound) and subsequent hydrolysis to 4-chloro-o-toluidine.[10] The metabolite 4-chloro-o-toluidine has been identified in the urine of several animal species and humans exposed to this compound.[11]

Toxicology

The acute toxicity of this compound varies depending on the species and route of administration. The following table summarizes some of the early reported LD50 values.

| Species | Route of Administration | LD50 (mg/kg) |

| Rat (male) | Oral | 178 - 220 |

| Rat (female) | Oral | 170 - 460 |

| Rat | Dermal | >4000 (hydrochloride) |

| Mouse | Intraperitoneal | 110 |

| Dog (female) | Oral | ~100 |

Data compiled from various sources, including FAO/WHO reports.

Signs of acute toxicity in mammals include dyspnea, exophthalmos, prostration, spasms, and convulsions.[12] Pathological changes observed in rats included pale or blotchy liver and kidneys, and hemorrhagic intestinal contents.[12]

Long-term studies raised concerns about the carcinogenicity of this compound's primary metabolite, 4-chloro-o-toluidine.[11][13] Studies in mice showed that this metabolite could induce a dose-related malignancy, specifically haemangioendothelioma.[13] These findings, along with evidence of mutagenicity of 4-chloro-o-toluidine in some short-term bioassays, led to the eventual suspension and withdrawal of this compound from the market in many countries.[6][13]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (In Vitro)

Objective: To determine the inhibitory effect of this compound on MAO activity.

Materials:

-

Rat liver mitochondria (as a source of MAO)

-

This compound solutions of varying concentrations

-

Substrate (e.g., kynuramine, tyramine, serotonin)

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme Preparation: Isolate mitochondria from rat liver homogenates by differential centrifugation. Resuspend the mitochondrial pellet in phosphate buffer.

-

Incubation: In a series of test tubes, combine the mitochondrial suspension, phosphate buffer, and varying concentrations of this compound. Include a control group with no this compound. Pre-incubate the mixture at 37°C for a short period.

-

Reaction Initiation: Add the substrate to each tube to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Product Measurement: Centrifuge the tubes to pellet the precipitated protein. Measure the amount of product formed in the supernatant. The method of detection will depend on the substrate used (e.g., spectrophotometric measurement of 4-hydroxyquinoline (B1666331) formation from kynuramine).

-

Data Analysis: Calculate the percentage of MAO inhibition for each this compound concentration compared to the control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MAO activity.

Octopamine Receptor Binding Assay (Conceptual)

Objective: To assess the binding affinity of this compound to insect octopamine receptors.

Materials:

-

Insect neural tissue homogenate (e.g., from cockroach heads or locust ganglia)

-

Radiolabeled ligand specific for octopamine receptors (e.g., [³H]-octopamine)

-

This compound solutions of varying concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the insect neural tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (the competitor).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. Determine the IC50 value, the concentration of this compound that displaces 50% of the specific binding of the radiolabeled ligand. From this, the inhibition constant (Ki) can be calculated.

Conclusion

The early research on this compound established it as a pesticide with a novel mode of action involving the disruption of biogenic amine systems in insects, primarily through interaction with octopamine receptors and inhibition of monoamine oxidase. While effective as a pesticide, concerns over the carcinogenicity of its major metabolite, 4-chloro-o-toluidine, ultimately led to the cessation of its use. The foundational studies on this compound provided valuable insights into insect neurophysiology and toxicology, contributing to the development of more selective and safer pesticides. The experimental approaches developed to investigate its mode of action also laid the groundwork for future research in pesticide science and neuropharmacology.

References

- 1. 431. This compound (Pesticide residues in food: 1978 evaluations) [inchem.org]

- 2. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: ENT 27335) [sitem.herts.ac.uk]

- 6. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 7. Biochemical and physiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase activity after combined action of this compound with the antidepressant nialamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of monoamine oxidase by the pesticide this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative metabolism of sulfamidine and this compound in rats [inis.iaea.org]

- 11. This compound (IARC Summary & Evaluation, Volume 30, 1983) [inchem.org]

- 12. This compound (EHC 199, 1998) [inchem.org]

- 13. pic.int [pic.int]

In-Depth Technical Guide: Identification and Analysis of Chlordimeform Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of Chlordimeform metabolites. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and analytical workflows. This document is intended to serve as a valuable resource for professionals involved in toxicology, drug metabolism, and environmental science.

Introduction to this compound Metabolism

This compound is a formamidine (B1211174) pesticide that undergoes extensive biotransformation in mammals. The primary metabolic pathway involves a series of enzymatic reactions, primarily mediated by cytochrome P-450 monooxygenases, leading to the formation of several key metabolites.[1][2] The main metabolites identified are N-demethylthis compound, N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine.[3] These metabolites, particularly 4-chloro-o-toluidine, are of significant toxicological concern and are often monitored in biological samples to assess exposure to this compound.[3][4] The primary route of excretion for these metabolites is through urine.[5]

Quantitative Analysis of this compound Metabolites

The quantification of this compound and its metabolites is crucial for assessing exposure and understanding its toxicokinetics. Various analytical methods have been developed to measure the levels of these compounds in different biological matrices. The following tables summarize the reported concentrations of the major metabolite, 4-chloro-o-toluidine, in human urine from occupational exposure studies.

Table 1: Concentration of 4-chloro-o-toluidine in Urine of Occupationally Exposed Individuals

| Population Studied | Concentration Range | Analytical Method | Reference |

| Agricultural Worker | 240 µg/L | HPLC | [3] |

| Chemical Plant Workers (12 and 48 hours post-exposure) | 1700 and 2100 µg/L | Not Specified | [3] |

| Mixer/Loader/Applicators | > 1 ppm | Not Specified | [3] |

Table 2: Concentration of 4-chloro-o-toluidine in Urine of Non-Exposed Individuals

| Population Studied | Concentration Range (Geometric Mean) | Analytical Method | Reference |

| Smokers (n=8) | 0.0 - 8.0 µg/L (3.0 µg/L) | Not Specified | [3] |

| Non-Smokers (n=8) | 0.0 - 6.3 µg/L (2.2 µg/L) | Not Specified | [3] |

Experimental Protocols for Metabolite Analysis

The accurate detection and quantification of this compound metabolites rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC Method for 4-chloro-o-toluidine in Urine

This protocol describes a reversed-phase HPLC method with UV detection for the analysis of 4-chloro-o-toluidine in urine.[6]

Sample Preparation:

-

Alkaline Hydrolysis: To a urine sample, add a sufficient volume of a strong base (e.g., sodium hydroxide) to achieve alkaline conditions. Heat the sample to hydrolyze any conjugated metabolites.

-

Liquid-Liquid Extraction: Extract the alkaline hydrolysate with hexane (B92381).

-

Solvent Evaporation: Evaporate the hexane solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in an aqueous acetonitrile (B52724) mobile phase.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Detection: UV detection at a wavelength appropriate for 4-chloro-o-toluidine.

GC-MS/MS Method for this compound and 4-chloro-o-toluidine in Milk

This method is suitable for the determination of this compound and its metabolite 4-chloro-2-methylaniline (B164923) in milk samples.[7]

Sample Preparation (QuEChERS):

-

Extraction: Extract the milk sample with acetonitrile.

-

Clean-up: Utilize a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) clean-up method.

GC-MS/MS Conditions:

-

Column: DB-17 MS column.[7]

-

Detection Mode: Selected Reaction Monitoring (SRM).[7]

-

Quantification: Matrix-matched isotope internal standard method.[7]

-

Linear Range: 10-200 µg/kg.[7]

-

Limit of Quantitation (LOQ): 10.0 µg/kg.[7]

-

Recoveries: 84.5% to 107.3%.[7]

-

Relative Standard Deviations (RSD): <7.2%.[7]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The biotransformation of this compound primarily occurs in the liver, catalyzed by cytochrome P-450 enzymes.[1] The major metabolic steps are outlined in the diagram below.

References

- 1. Induction of xenobiotic biotransformation by the insecticide this compound, a metabolite 4-chloro-o-toluidine and a structurally related chemical o-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of hepatic drug-metabolising enzymes following treatment of rats and mice with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HPLC determination of the metabolite 4-chloro-o-toluidine in the urine of workers occupationally exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound and its metabolite residue in milk by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlordimeform: A Comparative Analysis of its Mode of Action in Insects and Mammals

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlordimeform (CDM), a formamidine (B1211174) pesticide, exhibits distinct modes of action in insects and mammals, a dichotomy that has been the subject of extensive toxicological and pharmacological research. In insects, CDM primarily functions as an agonist of octopamine (B1677172) receptors, leading to neurotoxicity through the overstimulation of the octopaminergic system. Conversely, in mammals, its principal mechanisms of toxicity involve the inhibition of monoamine oxidase (MAO) and interactions with α-adrenergic receptors. This technical guide provides an in-depth comparison of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, though its use has been largely discontinued (B1498344) due to toxicological concerns, remains a significant subject of study for understanding pesticide toxicology and for the development of more selective and safer alternatives. Its differential toxicity between insects and mammals offers a valuable case study in comparative neuropharmacology. This guide will dissect the molecular and physiological underpinnings of this compound's activity in these two distinct biological systems.

Quantitative Toxicological and Pharmacological Data

The differential effects of this compound in insects and mammals are quantitatively reflected in their toxicity values and receptor binding affinities. The following tables summarize key data points from various studies.

Table 1: Comparative Acute Toxicity of this compound

| Organism | Species | Route of Administration | LD50 |

| Mammal | Mouse | Intraperitoneal | 95.6 mg/kg[1] |

| Rat | Oral | 170-330 mg/kg[2] | |

| Rat | Percutaneous | 640 mg/kg[2] | |

| Insect | Honeybee (Apis mellifera) | Contact | > 120 µ g/bee [3] |

Table 2: Receptor and Enzyme Interaction of this compound and its Metabolite (DCDM)

| Target | Organism | Ligand/Inhibitor | Assay | Value (IC50/Ka) |

| Octopamine Receptor | Cockroach | Demethylthis compound (DCDM) | [3H]mianserin binding | 0.32 µM (Ka) |

| Cockroach | This compound (CDM) | [3H]mianserin binding | Poor competitor | |

| α2-Adrenergic Receptor | Mouse Brain | This compound (CDM) | [3H]-clonidine binding | 18.2 µM (IC50) |

| Mouse Brain | Demethylthis compound (DCDM) | [3H]-clonidine binding | 44 nM (IC50) | |

| α1-Adrenergic Receptor | Mouse Brain | This compound (CDM) | [3H]-WB4101 binding | 87 µM (IC50) |

| Mouse Brain | Demethylthis compound (DCDM) | [3H]-WB4101 binding | 1 µM (IC50) | |

| Monoamine Oxidase (MAO) | Rat Liver | This compound (CDM) | Inhibition Assay | Moderate Inhibition |

Mode of Action in Insects: Octopamine Receptor Agonism

In insects, the primary target of this compound and its more potent demethylated metabolite, DCDM, is the octopamine receptor. Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing roles analogous to norepinephrine (B1679862) in vertebrates.

Signaling Pathway

This compound acts as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can lead to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), or to the activation of phospholipase C, resulting in an increase in intracellular Ca2+. This leads to a hyperexcitable state in the insect's nervous system, causing tremors, paralysis, and ultimately death.

Experimental Protocol: Insect Octopamine Receptor Binding Assay

A common method to assess the interaction of this compound with insect octopamine receptors is through a competitive radioligand binding assay.

Objective: To determine the binding affinity (IC50) of this compound and its metabolites for insect octopamine receptors.

Materials:

-

Insect neural tissue (e.g., cockroach brain)

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

-

Radioligand (e.g., [3H]mianserin or [3H]octopamine)

-

This compound and its metabolites

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize insect neural tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or its metabolites).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

Mode of Action in Mammals: A Dual Mechanism

In mammals, this compound's toxicity is not primarily mediated by octopamine receptors, which are largely absent. Instead, two main mechanisms have been identified: inhibition of monoamine oxidase and interaction with α-adrenergic receptors.

Monoamine Oxidase (MAO) Inhibition

This compound is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine.

By inhibiting MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron and synaptic cleft. This disruption of normal neurotransmitter homeostasis can lead to a range of neurological and physiological effects.

The inhibitory effect of this compound on MAO activity can be quantified using a fluorometric or spectrophotometric assay.

Objective: To determine the inhibitory potency (IC50) of this compound on MAO-A and MAO-B activity.

Materials:

-

Purified MAO-A and MAO-B enzymes

-

Assay buffer

-

MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)

-

Detection reagent (e.g., Amplex Red)

-

This compound

-

Microplate reader

Procedure:

-

Assay Preparation: In a microplate, add the MAO enzyme (either MAO-A or MAO-B) and varying concentrations of this compound.

-

Pre-incubation: Incubate the enzyme and inhibitor for a set period (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Add the MAO substrate and detection reagent to start the reaction.

-

Measurement: Measure the fluorescence or absorbance at regular intervals or as an endpoint reading.

-

Data Analysis: Calculate the percentage of MAO inhibition for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value.

α-Adrenergic Receptor Interaction

This compound and its metabolite DCDM have been shown to interact with α-adrenergic receptors in the mammalian brain, with a higher affinity for the α2 subtype.[4]

α2-adrenergic receptors are GPCRs that are typically coupled to inhibitory G-proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This can lead to a reduction in neurotransmitter release and a sedative effect.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Chlordimeform

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlordimeform (CDM), a formamidine (B1211174) acaricide and insecticide, has a well-documented history of use and subsequent regulatory scrutiny due to toxicological concerns. Understanding its behavior within a biological system is paramount for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound in mammalian systems. It consolidates quantitative data, details experimental methodologies, and visualizes metabolic pathways to serve as a critical resource for researchers, toxicologists, and drug development professionals. The primary metabolic pathways involve N-demethylation and hydrolysis, leading to the formation of the key metabolite 4-chloro-o-toluidine, which is implicated in its carcinogenic properties. This compound is readily absorbed and rapidly excreted, primarily through the urine.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. The disposition of a xenobiotic within an organism is governed by the processes of absorption, distribution, metabolism, and excretion (ADME)[1][2][3].

Absorption

This compound is readily absorbed from the gastrointestinal tract and through the skin in mammals[4]. The base form of this compound is more readily absorbed through the skin than its hydrochloride salt[4]. Due to its ease of absorption, workers handling this compound products are at risk of exposure, with the substance being detectable in their urine even with the use of protective gear[4].

Distribution

Following absorption, this compound is distributed throughout the body via the bloodstream[1]. While low residue levels are generally found in tissues after a short period, residues have been detected in the liver, kidneys, and blood[4][5]. Lipophilic pesticides have a tendency to accumulate in body fat and are released slowly[3].

Metabolism

The biotransformation of this compound is a critical determinant of its toxicity. Metabolism primarily occurs in the liver, where it is catalyzed by hepatic enzymes[1][6]. The metabolic pathways of this compound are complex and involve several key enzymatic reactions.

The primary metabolic pathway involves a well-defined pattern of oxidative demethylation[5]. A significant activation step in some species is N-demethylation, although its role as a universal activation or detoxification reaction is still under investigation[7]. Another key metabolic process is hydrolysis[8]. The metabolism of this compound can lead to the formation of metabolites containing a urea (B33335) moiety[9].

One of the most significant metabolites is 4-chloro-o-toluidine, which has been identified in the urine of several animal species and humans and is known to be carcinogenic[10]. The formation of N-desmethylthis compound is a crucial step, and this metabolite is considered more toxic than the parent compound and other metabolites[11]. This compound and its metabolites have also been shown to inhibit monoamine oxidase (MAO)[12][13].

Excretion

This compound is rapidly excreted from the body. Following oral administration of radiolabeled this compound to rats, approximately half of the dose was excreted in the urine within 24 hours[4]. Over a 96-hour period, 87.1% and 95.4% of the dose were excreted by male and female rats, respectively[4]. In both rats and mice, over 70% of an administered dose was excreted within 24 hours, with 80-95% of this excretion occurring via the renal route (urine) and 10-15% via the feces[5]. By 144 hours, 95% to 113% of the administered dose was recovered[5]. The major excretory route is urine, accounting for 82% to 97% of the administered dose[5]. Metabolites can be excreted in both conjugated (e.g., with glucuronic acid or as sulfamates) and unconjugated forms in the urine and bile[4].

Quantitative Pharmacokinetic Data

The following tables summarize the quantitative data available on the excretion of this compound.

Table 1: Urinary and Fecal Excretion of this compound in Rats

| Time (hours) | Route | Male (% of Dose) | Female (% of Dose) |

| 24 | Urine | ~50% | ~50% |

| 96 | Urine | 87.1% | 95.4% |

| 144 | Urine | 82-97% (combined) | 82-97% (combined) |

| 144 | Feces | 10-15% (combined) | 10-15% (combined) |

Table 2: Comparative Excretion of this compound in Rats and Mice (24 hours)

| Species | Route | % of Administered Dose |

| Rat | Urine | 74% |

| Mouse | Urine | 85% |

Data compiled from[5]

Table 3: Comparative Metabolite Excretion in Rats and Mice

| Metabolite | Rat (% of Urinary Metabolites) | Mouse (% of Urinary Metabolites) |

| N-methyl formamidine | 11.3% | 2.4% |

| Phenylurea | 6.3% | 1.2% |

| Sulfuric acid conjugates | 14.0% | 20.8% |

Data compiled from[5]

Experimental Protocols

The following sections detail the methodologies employed in key studies on this compound pharmacokinetics and metabolism.

Animal Models and Dosing

-

Species: Sprague-Dawley rats and mice have been the primary animal models used in pharmacokinetic studies of this compound[4][5].

-

Administration: this compound, often radiolabeled with ¹⁴C for tracking, has been administered orally via stomach tube as an aqueous solution[4][11]. Doses have ranged from 1.2 mg/kg to 120 mg/kg body weight in mice[5]. In some behavioral studies in mice, intraperitoneal injections of 1-56 mg/kg were used[14].

Sample Collection and Analysis

-

Sample Collection: For excretion studies, urine and feces are collected at various time points (e.g., 24, 96, and 144 hours) post-administration[4][5]. For tissue distribution analysis, organs such as the liver and kidneys, as well as blood, are collected at the end of the study period[5].

-

Analytical Methods: The analysis of this compound and its metabolites in biological samples has evolved.

-

Early Methods: Thin-layer chromatography (TLC) was used for the qualitative identification and verification of metabolites[5].

-

Modern Methods: For the analysis of formamidine pesticides and their metabolites in tissues like pork and porcine liver, a common workflow involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by cleanup using lipid removal cartridges (e.g., Agilent Captiva EMR—Lipid)[15]. The final analysis is typically performed using chromatography coupled with mass spectrometry[16]. It is important to note that for some metabolites that are excreted as conjugates, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) is often required before extraction to measure the total amount of the metabolite[17].

-

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic transformations of this compound and a typical experimental workflow for its analysis.

Metabolic Pathway of this compound

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for metabolite analysis.

Conclusion

The in vivo pharmacokinetics of this compound in mammalian systems are characterized by rapid absorption and excretion, primarily via the urine. The metabolism of this compound is extensive, with N-demethylation and hydrolysis being key transformation pathways. The formation of the carcinogenic metabolite 4-chloro-o-toluidine is a major toxicological concern. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and metabolic pathways to aid researchers in understanding the disposition and biological fate of this compound. This information is crucial for ongoing toxicological assessments and the development of safer alternatives in the agricultural and chemical industries.

References

- 1. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 467. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 6. 719. This compound (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]

- 7. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of mixed function oxygenase metabolism on the acute neurotoxicity of the pesticide this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound (IARC Summary & Evaluation, Volume 30, 1983) [inchem.org]

- 11. Comparative metabolism of sulfamidine and this compound in rats [inis.iaea.org]

- 12. Biochemical and physiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pesticides Exposure-Induced Changes in Brain Metabolome: Implications in the Pathogenesis of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Some effects of the formamidine pesticide this compound on the behavior of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hpst.cz [hpst.cz]

- 16. researchgate.net [researchgate.net]

- 17. hh-ra.org [hh-ra.org]

Chlordimeform and Monoamine Oxidase: A Technical Guide to its Inhibitory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform (CDM), a formamidine (B1211174) pesticide, has been identified as a notable inhibitor of monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on MAO, summarizing key findings on its mechanism of action, available data on its inhibitory potency, and detailed experimental protocols for studying these interactions. The information presented is intended to support further research into the neurotoxicology of formamidine pesticides and to aid in the development of novel MAO inhibitors.

Data Presentation: Inhibitory Profile of this compound and its Metabolites

While precise IC50 and Ki values for this compound and its metabolites are not consistently reported across publicly available literature, a qualitative and semi-quantitative summary of its inhibitory action on monoamine oxidase is presented below. Studies have demonstrated that this compound acts as a reversible and competitive inhibitor of MAO.

| Compound | Target Enzyme(s) | Potency Description | Organism/Tissue Studied | Key Findings |

| This compound (CDM) | MAO-A > MAO-B | Medium potency | Mouse brain, liver, and intestine; Rat liver | Acts as a readily reversible inhibitor. Greater inhibitory potency for Type A substrates (e.g., 5-hydroxytryptamine) than Type B substrates (e.g., beta-phenylethylamine). |

| N-formyl-4-chloro-o-toluidine | MAO | Significantly more potent than this compound | Mouse tissues | A major metabolite of this compound that is a more potent reversible inhibitor of MAO. |

| Desmethylthis compound (DCDM) | MAO | Active metabolite | General | An active metabolite of this compound, though its specific MAO inhibitory potency is less characterized in available literature compared to its parent compound. |

| 4-chloro-o-toluidine | MAO | Metabolite | General | A metabolite of this compound. |

Note: The lack of standardized quantitative data highlights a gap in the current literature and underscores the need for further research to precisely quantify the inhibitory constants of this compound and its derivatives against MAO-A and MAO-B.

Mechanism of Action: Reversible Competitive Inhibition

This compound's inhibition of monoamine oxidase is characterized as reversible and competitive. This mechanism implies that this compound binds to the active site of the MAO enzyme, thereby preventing the substrate from binding and being metabolized. Because the binding is reversible, the enzyme's activity can be restored once this compound is removed. This is in contrast to irreversible inhibitors that form a covalent bond with the enzyme, leading to a permanent loss of activity.

The competitive nature of the inhibition can be visualized through a signaling pathway diagram.

Caption: Competitive Inhibition of MAO by this compound.

Experimental Protocols

In Vitro Spectrophotometric Assay for MAO Inhibition

This protocol is adapted from methods utilizing kynuramine (B1673886) as a substrate, where its oxidation by MAO leads to the formation of 4-hydroxyquinoline, a product that can be measured spectrophotometrically.

a. Materials and Reagents:

-

Monoamine Oxidase (MAO-A or MAO-B) enzyme preparation (e.g., from rat liver mitochondria)

-

Kynuramine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at ~316 nm

-

96-well UV-transparent microplates

b. Enzyme Preparation:

-

Homogenize fresh tissue (e.g., rat liver) in cold phosphate buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Isolate the mitochondrial fraction by further centrifugation at a higher speed.

-

Resuspend the mitochondrial pellet in phosphate buffer to a desired protein concentration.

c. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme preparation to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (without inhibitor) and a blank control (without enzyme).

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate to all wells.

-

Monitor the increase in absorbance at 316 nm over time, which corresponds to the formation of 4-hydroxyquinoline.

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance-time curve.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for In Vitro Spectrophotometric MAO Assay.

In Vivo Assay for MAO Inhibition